

Technical Guide: Spectroscopic Characterization & Synthesis of 4-Phenyloxazole

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Compound of Interest

Compound Name: 4-Phenyloxazole

CAS No.: 20662-89-9

Cat. No.: B1581195

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Executive Summary

4-Phenyloxazole (CAS: 765-63-9) is a critical heterocyclic scaffold utilized extensively in medicinal chemistry (as a pharmacophore for NSAIDs and enzyme inhibitors) and in material science as a primary organic scintillator. Its electronic structure, characterized by the 1,3-oxazole ring substituted at the 4-position with a phenyl group, imparts unique fluorescence properties and chemical reactivity.

This technical guide provides a comprehensive spectroscopic atlas (NMR, IR, Mass Spectrometry) and a validated synthesis protocol for **4-phenyloxazole**. It is designed for researchers requiring high-fidelity reference data for structural elucidation and purity analysis.

Part 1: Synthesis & Structural Context[1]

Validated Synthesis Protocol (Bredereck Synthesis)

The most robust route to **4-phenyloxazole** involves the cyclocondensation of

-bromoacetophenone with formamide. This method is preferred over the Robinson-Gabriel synthesis for this specific derivative due to higher atom economy and simplified workup.

Reaction Mechanism: The reaction proceeds via the nucleophilic attack of the formamide oxygen on the

-carbon of the acetophenone derivative, followed by dehydration and ring closure.

Protocol:

- Reagents:

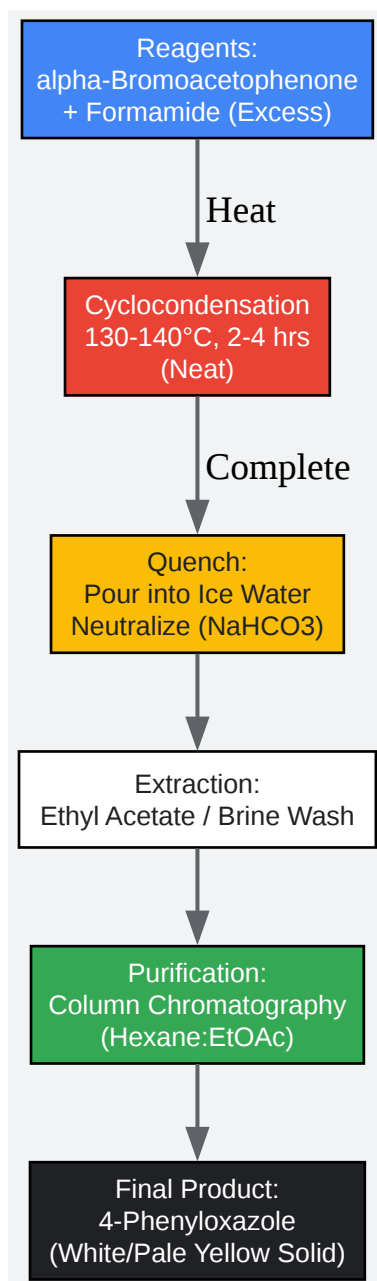
- Bromoacetophenone (1.0 eq), Formamide (excess, ~15-20 eq).

- Conditions: Heat neat mixture at 130–140°C for 2–4 hours.

- Workup: Pour into ice water, neutralize with NaHCO

- , extract with Ethyl Acetate (EtOAc), and purify via silica gel chromatography (Hexane:EtOAc).

Synthesis Workflow Diagram



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Figure 1: Step-by-step workflow for the Brederick synthesis of **4-phenyloxazole**.

Part 2: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The NMR spectrum of **4-phenyloxazole** is distinct due to the two heteroatoms (O and N) in the ring, which create significant deshielding effects.

- Solvent: CDCl₃
(Chloroform-d)
- Reference: TMS (0.00 ppm)

H NMR Interpretation

The oxazole ring protons (H2 and H5) appear as singlets in the aromatic region.

- H2 (C2-H): Located between the oxygen and nitrogen, this proton is the most deshielded. It typically appears as a sharp singlet around 7.90 – 8.00 ppm.
- H5 (C5-H): Located adjacent to the oxygen and the phenyl ring. It appears slightly downfield of the phenyl protons but often upfield of H2, typically around 7.80 – 7.95 ppm. Note: In some high-resolution spectra, long-range coupling (Hz) may be observed between H2 and H5.
- Phenyl Group: Appears as a multiplet in the 7.30 – 7.80 ppm range.

C NMR Interpretation

- C2: The carbon between O and N is extremely deshielded (~150-152 ppm).
- C4/C5: The C4 (quaternary) and C5 (CH) carbons appear in the 130-140 ppm range.

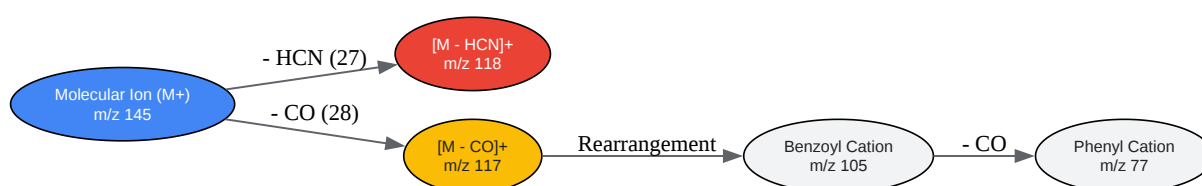
Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by the stability of the oxazole ring and the phenyl substituent.

- Molecular Ion (): m/z 145 (Base peak or very high intensity).
- Fragmentation Pathway:
 - Loss of HCN (27 Da): Cleavage of the O1-C2 and C4-C5 bonds often results in the loss of neutral HCN, yielding a radical cation at m/z 118.

- Loss of CO (28 Da): Cleavage involving the oxygen atom can lead to the expulsion of carbon monoxide, yielding m/z 117.
- Benzoyl Cation (m/z 105): A characteristic peak at m/z 105 often appears if the ring rearranges to expel fragments leaving the benzoyl moiety.

Mass Spec Fragmentation Logic



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Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Infrared Spectroscopy (FT-IR)

The IR spectrum is useful for confirming the presence of the oxazole ring breathing modes and the absence of the carbonyl stretch from the starting material (

-bromoacetophenone).

- C=N Stretch: $\sim 1550 - 1580$ cm

(Characteristic of the oxazole ring).

- C-O-C Stretch: $\sim 1080 - 1150$ cm

.

- Aromatic C-H: > 3000 cm

(Weak).

- Ring Breathing: ~1480 – 1500 cm

Part 3: Consolidated Data Tables

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Position	Shift (, ppm)	Multiplicity	Integral	Assignment
H-2	7.96	Singlet (s)	1H	Oxazole Ring (N-CH=O)
H-5	7.85	Singlet (s)	1H	Oxazole Ring (O-CH=C)
Ph-o	7.75 – 7.80	Multiplet (m)	2H	Phenyl (Ortho)
Ph-m, p	7.30 – 7.45	Multiplet (m)	3H	Phenyl (Meta/Para)

Table 2: Key IR Absorption Bands (KBr Pellet)

Wavenumber (cm)	Intensity	Functional Group Assignment
3120 - 3050	Weak	C-H Stretch (Aromatic/Heteroaromatic)
1610, 1550	Medium	C=N / C=C Ring Stretch
1490	Strong	Oxazole Ring Breathing
1260, 1130	Medium	C-O-C Asymmetric Stretch
745, 690	Strong	C-H Out-of-Plane Bending (Monosubstituted Benzene)

References

- Synthesis Validation: Bredereck, H., & Gompper, R. (1954). "Formamide in organic synthesis." *Chemische Berichte*.
- Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search." SDBS No. 5621 (Oxazole derivatives). [[Link](#)]
- Mass Spectrometry: NIST Mass Spec Data Center. "Fragmentation of Oxazole Derivatives." NIST Chemistry WebBook, SRD 69. [[Link](#)][1]
- General NMR Shifts: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." *Journal of Organic Chemistry*, 62(21), 7512–7515. [[Link](#)]

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Sources

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- 2. scs.illinois.edu [scs.illinois.edu]
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